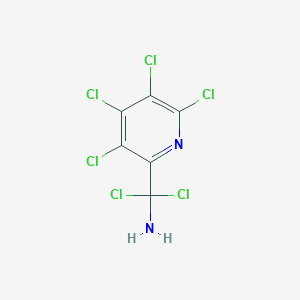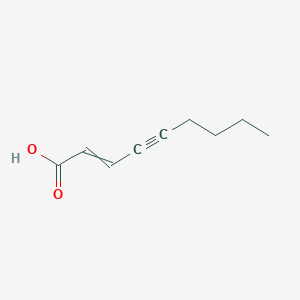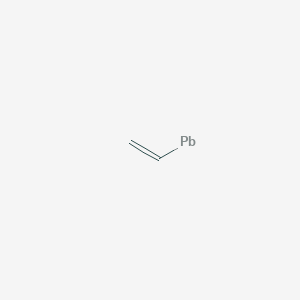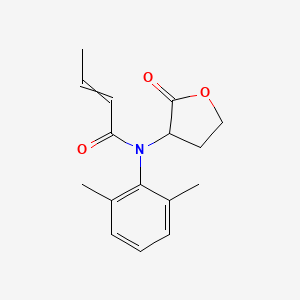
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is a heterocyclic organic compound belonging to the pyrimidine family Pyrimidines are aromatic compounds that play a crucial role in various biological processes, including the structure of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one typically involves the condensation of appropriate precursors under controlled conditions. One common method is the Biginelli reaction, which involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea. The reaction is usually carried out in the presence of an acid catalyst, such as hydrochloric acid or acetic acid, at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory synthesis methods. Large-scale production would require efficient catalysts, controlled reaction conditions, and purification steps to ensure high yield and purity. The specific industrial methods would depend on the desired application and regulatory requirements.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine N-oxides, while substitution reactions can introduce various functional groups into the molecule.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of materials with specific properties, such as dyes or polymers.
Mécanisme D'action
The mechanism of action of 4-Methyl-1,6-diphenylpyrimidin-2(1H)-one would depend on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact mechanism would require detailed studies, including molecular docking and biochemical assays.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,4,6-Trimethylpyrimidine: Another pyrimidine derivative with different substitution patterns.
1,3-Diphenyl-2-propen-1-one: A chalcone derivative with structural similarities.
4-Phenylpyrimidine: A simpler pyrimidine derivative with a single phenyl group.
Uniqueness
4-Methyl-1,6-diphenylpyrimidin-2(1H)-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. The presence of both methyl and phenyl groups can enhance its stability and biological activity compared to simpler pyrimidine derivatives.
Propriétés
Numéro CAS |
74152-14-0 |
|---|---|
Formule moléculaire |
C17H14N2O |
Poids moléculaire |
262.30 g/mol |
Nom IUPAC |
4-methyl-1,6-diphenylpyrimidin-2-one |
InChI |
InChI=1S/C17H14N2O/c1-13-12-16(14-8-4-2-5-9-14)19(17(20)18-13)15-10-6-3-7-11-15/h2-12H,1H3 |
Clé InChI |
VZVWZEKFBAYYBA-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=O)N(C(=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(Chloromethoxy){1-[(dichlorophosphoryl)oxy]ethyl}oxophosphanium](/img/structure/B14446843.png)

![[4,6-Diacetyloxy-5-[[2-chloroethyl(nitroso)carbamoyl]amino]-2-methyloxan-3-yl] acetate](/img/structure/B14446859.png)
![5-Amino-2-{[(2H-tetrazol-5-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14446860.png)



![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(4-methyl-3-sulfophenyl)amino]-9,10-dioxo-](/img/structure/B14446909.png)
![N-[2,6-Bis(1-chloroethyl)phenyl]-2-bromo-N-methylacetamide](/img/structure/B14446918.png)


![Manganese, [4-[(4-chloro-3-sulfophenyl)azo-kappaN1]-3-(hydroxy-kappaO)-2-naphthalenecarboxylato(2-)]-](/img/structure/B14446931.png)


